![molecular formula C25H19ClFN3O4 B4631262 methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631262.png)
methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Overview
Description
This compound belongs to the pyrimidine class, known for their significance in medicinal chemistry due to their biological activities.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves condensation reactions. For instance, Grivsky et al. (1980) described a synthesis route for a similar pyrimidine derivative, highlighting the use of N,N-dimethylformamide and thionyl chloride in key steps (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Molecular Structure Analysis
For molecular structure analysis, quantum chemical calculations, including Density Functional Theory (DFT) and X-ray diffraction studies, are often employed. Gandhi et al. (2016) used these methods to analyze a similar pyrimidine compound, providing insights into weak but significant molecular interactions (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
Chemical Reactions and Properties
Pyrimidine derivatives typically undergo various chemical reactions, such as alkylation, condensation, and cyclization. Śladowska et al. (1990) discussed alkylation of similar compounds, highlighting their reactivity (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Physical Properties Analysis
The physical properties, like solubility and crystallization, can be studied using methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Cleetus et al. (2020) examined the solvatomorphism of a related compound, providing insights into its physical properties (Cleetus, Rani, Rao, & Chopra, 2020).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, can be inferred from the molecular structure. Al-Abdullah et al. (2014) conducted a study on a similar compound, analyzing its molecular electrostatic potential and hyperpolarizability, which are critical for understanding chemical properties (Al-Abdullah, Mary, Panicker, El‐Brollosy, El-Emam, Van Alsenoy, & Al‐Saadi, 2014).
Scientific Research Applications
Synthesis and Biological Activity
Pyrimidine derivatives are synthesized through various chemical reactions, exploring their potential biological activities. For example, novel syntheses have led to compounds with significant antitumor activities against various cancer cell lines, leveraging the pyrimidine core's ability to interfere with cellular processes. These syntheses often involve the introduction of different substituents to the pyrimidine ring, aiming to enhance the compound's biological activity or specificity (E. Grivsky et al., 1980; Silvana Raić-Malić et al., 2000).
Anti-inflammatory and Analgesic Properties
Research on pyrimidine derivatives has also revealed their potential in developing new anti-inflammatory and analgesic agents. Compounds synthesized from pyrimidine structures have been evaluated for their efficacy in reducing inflammation and pain, with some showing promising results in preclinical models. This line of investigation is crucial for the discovery of new therapeutic agents that can provide relief from inflammatory conditions and pain with potentially fewer side effects than existing medications (O. Alam et al., 2010).
Chemical Structure Analysis and Molecular Docking
Further research into pyrimidine derivatives includes detailed chemical structure analysis and molecular docking studies. These studies aim to understand the compound's interactions at the molecular level, particularly how they bind to specific biological targets. Such insights are invaluable for drug design, allowing researchers to tailor compounds for optimal efficacy and specificity. Molecular docking studies, combined with quantum chemical calculations and crystal structure analysis, provide a comprehensive understanding of how these compounds interact with their targets, informing the development of more effective drugs (S. Gandhi et al., 2016).
properties
IUPAC Name |
methyl 3-[(2-chloro-4-fluorophenyl)methyl]-7-cyclopropyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O4/c1-34-24(32)18-12-20(14-7-8-14)28-22-21(18)23(31)29(13-15-9-10-16(27)11-19(15)26)25(33)30(22)17-5-3-2-4-6-17/h2-6,9-12,14H,7-8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKBPJOWDINVHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC4=C(C=C(C=C4)F)Cl)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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